molecular formula C21H17N5O3 B10989952 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)propanamide

Cat. No.: B10989952
M. Wt: 387.4 g/mol
InChI Key: FQWVVRAZFLSGJX-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)propanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isoindoloquinazoline core, which is fused with an imidazole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindoloquinazoline Core: This step involves the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, with an amine to form the isoindoloquinazoline core. The reaction is usually carried out under reflux conditions in a suitable solvent like toluene or xylene.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction. This step involves the reaction of the isoindoloquinazoline intermediate with an imidazole derivative in the presence of a base such as potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the acylation of the imidazole-substituted isoindoloquinazoline with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)propanamide can be compared with other isoindoloquinazoline derivatives, such as:

    3-(3,4-dihydroxyphenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrochloride: This compound has a similar core structure but with different substituents, leading to different biological activities.

    3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide:

    Methyl 3,11-dioxo-5-beta-androstane-17-beta-carboxylate: A structurally related compound with different functional groups and biological properties.

The uniqueness of this compound lies in its specific combination of the isoindoloquinazoline core with the imidazole ring and propanamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-imidazol-2-yl)propanamide

InChI

InChI=1S/C21H17N5O3/c27-17(24-21-22-10-11-23-21)9-12-25-18-13-5-1-2-6-14(13)20(29)26(18)16-8-4-3-7-15(16)19(25)28/h1-8,10-11,18H,9,12H2,(H2,22,23,24,27)

InChI Key

FQWVVRAZFLSGJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=NC=CN5

Origin of Product

United States

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